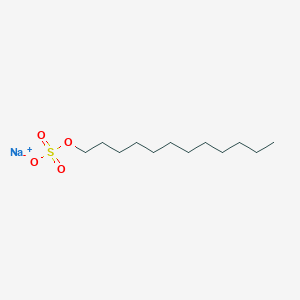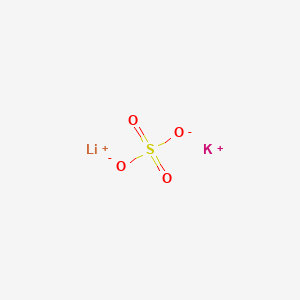
Cadmium hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium hydrogen phosphate (CdHPO4) is a chemical compound that has been widely studied in the field of materials science and nanotechnology. It is a white, crystalline solid that is insoluble in water and has a high melting point. CdHPO4 has attracted attention due to its unique properties, which make it useful for a variety of applications, including as a catalyst, in electrochemical devices, and in the production of ceramics.
Mecanismo De Acción
The mechanism of action of Cadmium hydrogen phosphate is not well understood, but it is believed to involve the interaction of the cadmium and phosphate ions with the surrounding environment. Cadmium hydrogen phosphate has been shown to exhibit good stability and resistance to thermal and chemical degradation, making it a promising material for use in harsh environments.
Efectos Bioquímicos Y Fisiológicos
Cadmium hydrogen phosphate has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to living organisms. Cadmium is a known carcinogen and can cause damage to the kidneys, liver, and lungs. Therefore, caution should be exercised when handling Cadmium hydrogen phosphate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cadmium hydrogen phosphate is its stability and resistance to degradation, which makes it useful for experiments that require harsh conditions. However, its toxicity and potential environmental impact must be taken into consideration when using Cadmium hydrogen phosphate in lab experiments.
Direcciones Futuras
There are several future directions for research on Cadmium hydrogen phosphate. One area of interest is the development of new synthesis methods that can produce Cadmium hydrogen phosphate with improved properties, such as increased surface area and enhanced catalytic activity. Another area of interest is the investigation of Cadmium hydrogen phosphate as a potential material for use in energy storage devices, such as supercapacitors. Additionally, the toxicity of Cadmium hydrogen phosphate must be further studied to better understand its potential impact on the environment and living organisms.
Métodos De Síntesis
Cadmium hydrogen phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. In the precipitation method, cadmium and phosphate ions are mixed in a solution, and the resulting Cadmium hydrogen phosphate precipitate is filtered and dried. Hydrothermal synthesis involves heating the reactants under high pressure and temperature, while sol-gel synthesis involves the formation of a gel that is then dried and heated to form the final product.
Aplicaciones Científicas De Investigación
Cadmium hydrogen phosphate has been extensively studied for its potential applications in various fields of science and engineering. It has been used as a catalyst for the synthesis of organic compounds, such as esters, and as an electrode material in lithium-ion batteries. It has also been used in the production of ceramics, such as piezoelectric materials and superconductors.
Propiedades
Número CAS |
14067-62-0 |
|---|---|
Nombre del producto |
Cadmium hydrogen phosphate |
Fórmula molecular |
CdHO4P |
Peso molecular |
208.39 g/mol |
Nombre IUPAC |
cadmium(2+);hydrogen phosphate |
InChI |
InChI=1S/Cd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |
Clave InChI |
VFVYXBGFJDRSDR-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Cd+2] |
SMILES canónico |
OP(=O)([O-])[O-].[Cd+2] |
Otros números CAS |
14067-62-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















